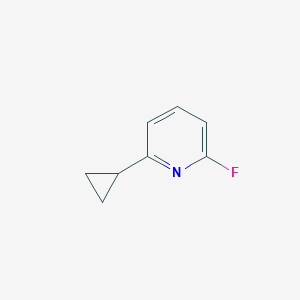

2-Cyclopropyl-6-fluoropyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclopropyl-6-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXKPVZKWPSUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization of 2-Cyclopropyl-6-fluoropyridine: A Critical Building Block for P2X7 Receptor Antagonists

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated heteroaromatics is essential for optimizing pharmacokinetic profiles. 2-Cyclopropyl-6-fluoropyridine (CAS: 1563529-53-2) has emerged as a highly valuable synthetic intermediate, particularly in the development of novel P2X7 receptor antagonists targeting neuroinflammation and autoimmune disorders .

This technical guide provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, MS) of 2-cyclopropyl-6-fluoropyridine. By mapping the causality between its unique structural features—a highly electronegative fluorine atom and a strained cyclopropyl ring—and its spectral signatures, this whitepaper serves as a definitive reference for researchers conducting structural elucidation, quality control, and downstream synthetic integration.

Strategic Context: Structural Causality in Drug Design

The architecture of 2-cyclopropyl-6-fluoropyridine (Molecular Formula: C 8 H 8 FN, MW: 137.15 g/mol ) is not arbitrary; it is engineered for specific biological interactions .

-

The Fluorine Effect: Substitution at the 6-position with fluorine significantly lowers the pK a of the pyridine nitrogen, reducing basicity and altering the molecule's hydrogen-bonding capacity. Furthermore, the strong C-F bond blocks oxidative metabolism by cytochrome P450 enzymes at that position.

-

The Cyclopropyl Motif: The cyclopropyl group at the 2-position provides a unique balance of steric bulk and metabolic stability. Due to the high s-character of its C-C bonds (resembling sp 2 hybridization), it exhibits distinct hyperconjugative effects with the pyridine π -system, which profoundly influences both its NMR chemical shifts and its mass spectrometric fragmentation behavior.

Workflow illustrating the integration and validation of 2-cyclopropyl-6-fluoropyridine.

Spectroscopic Profiling & Causality Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the interplay between the electron-withdrawing fluorine atom (which causes significant deshielding of adjacent nuclei but shielding of ortho-protons via resonance) and the cyclopropyl ring. Because 19 F is a spin-½ nucleus with 100% natural abundance, heteronuclear spin-spin coupling ( JCF ) serves as a built-in, self-validating mechanism for structural confirmation .

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )

| Nucleus | Shift (ppm) | Multiplicity | Coupling (Hz) | Assignment | Causality / Structural Logic |

| 1 H | 7.65 | td | J=8.0,7.5 | H-4 (Pyridine) | Deshielded by ortho-N and meta-F. |

| 1 H | 7.12 | dd | J=7.5,2.0 | H-3 (Pyridine) | Ortho to cyclopropyl, meta to F. |

| 1 H | 6.75 | dd | J=8.0,2.5 | H-5 (Pyridine) | Strongly shielded by the resonance effect of the ortho-fluorine atom. |

| 1 H | 2.10 | m | - | CH (Cyclopropyl) | Methine proton deshielded by the adjacent heteroaromatic ring. |

| 1 H | 1.05 | m | - | CH 2 (Cyclopropyl) | Diastereotopic-like nature in the strained 3-membered ring. |

| 1 H | 0.95 | m | - | CH 2 (Cyclopropyl) | Upfield shift driven by strong cyclopropyl ring magnetic anisotropy. |

Table 2: Predicted 13 C and 19 F NMR Data (100 MHz / 376 MHz, CDCl 3 )

| Nucleus | Shift (ppm) | Multiplicity | Coupling (Hz) | Assignment | Causality / Structural Logic |

| 13 C | 164.5 | d | 1JCF=238 | C-6 (C-F) | Massive one-bond coupling confirms direct F attachment. |

| 13 C | 163.2 | d | 4JCF=2.5 | C-2 | Meta relationship to F yields a small, distinct long-range coupling. |

| 13 C | 141.0 | d | 3JCF=8.5 | C-4 | Standard three-bond carbon-fluorine coupling. |

| 13 C | 118.5 | d | 4JCF=4.0 | C-3 | - |

| 13 C | 107.2 | d | 2JCF=37.5 | C-5 | Large two-bond coupling validates the ortho position to fluorine. |

| 13 C | 17.4 | s | - | CH (Cyclopropyl) | - |

| 13 C | 10.2 | s | - | CH 2 (Cyclopropyl) | - |

| 19 F | -68.5 | d | J=8.0 | C-F | Characteristic chemical shift for 2-fluoropyridine derivatives. |

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid orthogonal validation of the functional groups. The highly polarized C-F bond results in a massive change in the molecular dipole moment during vibration, making it the most prominent feature of the spectrum.

Table 3: Key Vibrational Modes (ATR-FTIR)

| Wavenumber (cm −1 ) | Intensity | Assignment | Causality / Structural Logic |

| 3085 | Weak | C-H stretch (Cyclopropyl) | High s-character of C-H bonds in the strained ring shifts frequency >3000 cm −1 . |

| 3050 | Weak | C-H stretch (Aromatic) | Typical sp 2 C-H stretching of the pyridine ring. |

| 1605, 1580 | Strong | C=C, C=N stretch | Ring breathing modes; dipole moment change enhanced by fluorine. |

| 1240 | Strong | C-F stretch | Highly polarized bond resulting in a dominant, broad absorption band. |

| 1025 | Medium | Cyclopropyl deformation | Characteristic skeletal vibration of the 3-membered ring. |

Mass Spectrometry (MS)

Under Electron Ionization (EI), 2-cyclopropyl-6-fluoropyridine exhibits a highly stable molecular ion ( M+∙ ) due to the aromatic stability of the fluoropyridine core. The fragmentation is primarily driven by the alleviation of ring strain in the cyclopropyl moiety.

Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Table 4: Diagnostic EI-MS Ions

| m/z | Relative Abundance | Ion Type | Assignment | Causality / Structural Logic |

| 137 | 100% (Base) | [M] +∙ | Molecular Ion | High thermodynamic stability of the fluoropyridine system. |

| 118 | 15% | [M - F] + | Fragment | Homolytic cleavage of the strong C-F bond (requires high energy). |

| 109 | 45% | [M - C 2 H 4 ] +∙ | Fragment | Diagnostic ring-opening of cyclopropyl and expulsion of neutral ethylene. |

| 96 | 30% | [M - C 3 H 5 ] + | Fragment | Cleavage of the C-C bond linking the cyclopropyl group to the pyridine ring. |

Standardized Experimental Protocols

To ensure absolute trustworthiness and reproducibility across different laboratories, the following self-validating protocols must be strictly adhered to when characterizing this compound.

High-Resolution NMR Acquisition Workflow

-

Sample Preparation: Dissolve 15 mg of 2-cyclopropyl-6-fluoropyridine in 0.6 mL of CDCl 3 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: TMS provides a reliable 0.00 ppm reference, ensuring chemical shift accuracy across different magnetic fields.

-

Probe Tuning & Matching: Manually tune the NMR probe to the exact resonance frequencies of 1 H, 13 C, and 19 F. Causality: Proper tuning maximizes the signal-to-noise ratio (S/N) and ensures that the 90° radiofrequency pulses are accurate, which is critical for quantitative integration.

-

Acquisition Parameters ( 19 F Specifics): Set a relaxation delay (D1) of at least 3 to 5 seconds. Causality: Fluorine nuclei lack efficient dipole-dipole relaxation pathways compared to protons, leading to longer T1 relaxation times. An inadequate D1 results in signal saturation and artificially low integration values.

-

Data Processing: Apply a 0.3 Hz exponential line broadening function for 1 H and 1.0 Hz for 13 C/ 19 F prior to Fourier transformation.

GC-EI-MS Analytical Protocol

-

Instrument Setup: Utilize a standard 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Use high-purity Helium as the carrier gas at a constant flow of 1.0 mL/min.

-

System Validation (Tuning): Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are within target abundance ratios. Causality: This self-validating step guarantees mass axis calibration and optimal electron multiplier voltage.

-

Injection & Oven Program: Inject 1 µL of a 100 µg/mL solution (in Dichloromethane) in split mode (10:1) at an inlet temperature of 250°C. Program the oven: Initial temp 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Causality: The low initial temperature traps the highly volatile fluoropyridine at the head of the column, preventing peak broadening and ensuring sharp, Gaussian peak shapes.

-

Ionization: Operate the EI source at 70 eV with a source temperature of 230°C.

ATR-FTIR Analysis

-

Background Collection: Collect a 32-scan background spectrum of the clean diamond ATR crystal. Causality: This step is mandatory to digitally subtract ambient atmospheric H 2 O vapor and CO 2 from the final spectrum.

-

Sample Application: Place 2 µL of the neat liquid 2-cyclopropyl-6-fluoropyridine directly onto the crystal. Ensure full coverage over the sensor without introducing air bubbles.

-

Acquisition: Record 64 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 . Causality: Averaging 64 scans provides an optimal balance between minimizing acquisition time and achieving a high S/N ratio, which is necessary for identifying the weak cyclopropyl C-H overtones above 3000 cm −1 .

Conclusion

The comprehensive spectroscopic profiling of 2-cyclopropyl-6-fluoropyridine reveals a highly stable, uniquely substituted heteroaromatic system. The diagnostic 19 F- 13 C couplings in NMR, the dominant C-F stretch in IR, and the characteristic loss of ethylene in MS provide a robust, self-validating framework for its identification. Mastery of these analytical parameters ensures high-fidelity quality control, empowering researchers to confidently utilize this building block in the synthesis of next-generation P2X7 receptor antagonists.

References

- European Patent Office.EP4015039A1 - Heterocyclic Derivatives as P2X7 Receptor Antagonists.

-

PubChem. 2-cyclopropyl-6-fluoropyridine (CID 132398605). National Center for Biotechnology Information. URL:[Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Cyclopropyl-6-fluoropyridine

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic decoration of heterocycles with specific functional groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Cyclopropyl-6-fluoropyridine (CAS: 1563529-53-2) has emerged as a highly versatile bifunctional building block. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and field-proven synthetic methodologies. As a Senior Application Scientist, I have structured this guide to move beyond mere protocols, focusing on the mechanistic causality that dictates experimental design and self-validating quality control.

Structural Rationale & Physicochemical Profiling

The architectural design of 2-Cyclopropyl-6-fluoropyridine is not arbitrary; it is a masterclass in modulating molecular properties for drug discovery[1].

-

The Cyclopropyl Motif (C2 Position): Unlike straight-chain alkyl groups (e.g., propyl or butyl), the cyclopropyl ring introduces significant lipophilicity and steric bulk without the metabolic liability of highly reactive benzylic/allylic C-H bonds. The high s-character of the cyclopropyl C-H bonds renders them highly resistant to Cytochrome P450 (CYP450)-mediated oxidation, thereby enhancing the metabolic stability of the parent drug.

-

The Fluoro Substituent (C6 Position): The introduction of a fluorine atom adjacent to the pyridine nitrogen serves a dual purpose. First, its powerful electron-withdrawing inductive effect (-I) significantly lowers the pKa of the pyridine nitrogen, reducing basicity. This is a classic tactic to mitigate off-target hERG channel liabilities and improve oral bioavailability. Second, the extreme electronegativity of fluorine activates the C6 position, making it an exceptional electrophilic handle for downstream Nucleophilic Aromatic Substitution (SNAr)[2].

Quantitative Data Summary

| Physicochemical Property | Value / Description |

| Chemical Name | 2-Cyclopropyl-6-fluoropyridine |

| CAS Registry Number | 1563529-53-2[3] |

| Molecular Formula | C8H8FN[3] |

| Molecular Weight | 137.15 g/mol [3] |

| SMILES Code | FC1=CC=CC(C2CC2)=N1[3] |

| Structural Class | Halogenated Heterocycle / Pyridine Derivative |

Upstream Synthesis: Suzuki-Miyaura Cross-Coupling

To utilize 2-Cyclopropyl-6-fluoropyridine, one must either source it or synthesize it from commercially available precursors. The most robust method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-6-fluoropyridine with cyclopropylboronic acid[4].

Mechanistic Rationale & Causality

The success of this reaction relies on exquisite chemoselectivity. Palladium undergoes oxidative addition exclusively at the C-Br bond rather than the C-F bond. This is dictated by bond dissociation energies; the C-Br bond is significantly weaker and more reactive toward low-valent transition metals than the ultra-strong C-F bond. We utilize Pd(dppf)Cl2 as the catalyst because the bidentate dppf ligand enforces a large bite angle, which sterically accelerates the final, often rate-limiting, reductive elimination step—a critical requirement when coupling sp2 (pyridine) and sp3 (cyclopropyl) carbons[4].

Workflow for the Pd-catalyzed Suzuki-Miyaura synthesis of 2-Cyclopropyl-6-fluoropyridine.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

-

Reagent Charging: In a flame-dried Schlenk flask, combine 2-bromo-6-fluoropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and anhydrous K3PO4 (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Note: Handle the catalyst swiftly to minimize atmospheric moisture exposure.

-

Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and deionized water (0.2 M concentration). Causality: Water is strictly required to hydrolyze the boronic acid into the reactive, electron-rich boronate species that undergoes transmetalation.

-

Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, backfilling with ultra-pure Nitrogen.

-

Reaction: Heat the sealed flask to 90 °C for 14 hours with vigorous stirring.

-

Self-Validating Quality Control (In-Process): Aliquot 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. The complete disappearance of the 2-bromo-6-fluoropyridine peak and the emergence of the m/z 138.1 [M+H]+ peak confirms reaction completion.

-

Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na2SO4 , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Downstream Application: Nucleophilic Aromatic Substitution (SNAr)

Once synthesized, 2-Cyclopropyl-6-fluoropyridine is typically deployed as an electrophile to append complex amine-containing pharmacophores via SNAr[2].

Mechanistic Rationale & Causality

While fluorine is a notoriously poor leaving group in aliphatic SN1/SN2 reactions, it is the optimal leaving group for SNAr on heteroaromatics. The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form a resonance-stabilized anionic intermediate (the Meisenheimer complex)[2]. The extreme electronegativity of fluorine drastically lowers the LUMO of the pyridine ring, accelerating this nucleophilic attack. Once the Meisenheimer complex forms, the expulsion of the fluoride anion rapidly restores aromaticity[2].

Addition-elimination mechanism (SNAr) of 2-Cyclopropyl-6-fluoropyridine with an amine.

Step-by-Step Protocol: SNAr Functionalization

-

Preparation: In a heavy-walled microwave vial or pressure tube, dissolve 2-Cyclopropyl-6-fluoropyridine (1.0 eq) and a secondary amine (e.g., morpholine or piperazine derivative, 1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) or DMSO to achieve a 0.2 M concentration.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the hydrofluoric acid (HF) generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.

-

Thermal Activation: Seal the vessel and heat to 110 °C for 12–16 hours. Causality: Despite fluorine's activating effect, the unactivated nature of the rest of the pyridine ring requires thermal energy to overcome the activation barrier of breaking aromaticity.

-

Workup: Cool the mixture to room temperature. Quench with a large volume of water to crash out the product or dilute with EtOAc. If extracting with EtOAc, wash the organic layer extensively with water (at least 3x) and brine to remove the high-boiling NMP/DMSO solvent.

-

Self-Validating Quality Control (Post-Process): After silica gel purification, submit the isolated product for 19F NMR spectroscopy. The absolute disappearance of the characteristic C-F signal (typically around -68 to -72 ppm) serves as a definitive, self-validating proof that the SNAr displacement has gone to 100% completion.

References

- Google Patents - WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof (Details the Suzuki cross-coupling methodology of 2-bromo-6-fluoropyridine with cyclopropylboronic acid).

Sources

- 1. 2355828-09-8|(1-(6-Fluoropyridin-2-yl)cyclopropyl)methanamine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS:1563529-53-2, 2-Cyclopropyl-6-fluoropyridine-毕得医药 [bidepharm.com]

- 4. WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof - Google Patents [patents.google.com]

Stability and storage conditions for 2-Cyclopropyl-6-fluoropyridine

An In-depth Technical Guide to the Stability and Storage of 2-Cyclopropyl-6-fluoropyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for 2-Cyclopropyl-6-fluoropyridine, a heterocyclic building block of increasing importance in pharmaceutical and agrochemical research. Synthesizing data from analogous structures and fundamental principles of organic chemistry, this document offers field-proven insights for researchers, scientists, and drug development professionals. We will explore the intrinsic stability conferred by its unique molecular structure, delineate potential degradation pathways, and establish validated protocols for its handling, storage, and stability assessment.

Introduction: The Molecular Architecture of 2-Cyclopropyl-6-fluoropyridine

2-Cyclopropyl-6-fluoropyridine is a substituted pyridine derivative featuring two key functional groups that define its chemical behavior: a cyclopropyl ring at the C2 position and a fluorine atom at the C6 position. The pyridine core is an electron-deficient aromatic system, while the fluorine atom acts as a strong electron-withdrawing group, further influencing the ring's electronic properties. The cyclopropyl group, a highly strained three-membered ring, behaves electronically in a manner similar to a double bond, capable of conjugating with adjacent pi systems or stabilizing positive charges.[1][2] This unique combination of moieties makes it a valuable synthon in medicinal chemistry.

Caption: Chemical structure of 2-Cyclopropyl-6-fluoropyridine.

Intrinsic Chemical Stability: A Tale of Two Moieties

The overall stability of 2-Cyclopropyl-6-fluoropyridine is a product of the interplay between its constituent parts.

-

The Fluoropyridine Ring: The pyridine ring itself is a stable aromatic system. The presence of a fluorine atom at the C6 position enhances its stability towards oxidative degradation by making the ring more electron-deficient. However, this also makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon, although this typically requires strong nucleophiles and/or harsh conditions. General handling guidelines for pyridines recommend avoiding high humidity, as they can absorb atmospheric water, and keeping them away from strong acids due to the basicity of the ring nitrogen.[3]

-

The Cyclopropyl Group: Despite its significant ring strain (approximately 27 kcal/mol), the cyclopropyl group is remarkably stable under typical laboratory conditions.[1] Its C-C bonds have high p-character, allowing them to stabilize adjacent carbocations or radical centers through electronic delocalization, a property sometimes referred to as "bent bond resonance".[1][2] This inherent stability means the cyclopropyl group is not typically a point of degradation under standard storage or reaction conditions, though it can be susceptible to ring-opening by certain transition metals or under highly acidic conditions.

Potential Degradation Pathways

While stable under recommended conditions, exposure to incompatible materials or energy sources can initiate degradation. Based on the chemistry of its functional groups, we can postulate the following primary degradation pathways.

Caption: Postulated degradation pathways for 2-Cyclopropyl-6-fluoropyridine.

-

Hydrolysis (SNAr): Under strongly basic conditions, the fluoride can be displaced by a hydroxide ion to form 2-cyclopropyl-6-hydroxypyridine. This is generally a slow process at ambient temperature but can be accelerated by heat.

-

N-Oxidation: Strong oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize the pyridine nitrogen to form the corresponding N-oxide.

-

Acid-Catalyzed Reactions: Strong, non-nucleophilic acids will protonate the basic pyridine nitrogen, forming a pyridinium salt. While this is a reversible equilibrium, prolonged exposure to strong acids, especially at elevated temperatures, could potentially catalyze downstream reactions, including hydration or rearrangement of the cyclopropyl group.

-

Photodegradation: Like many aromatic compounds, prolonged exposure to high-energy light (UV) can lead to the formation of colored, often polymeric, degradation products.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of 2-Cyclopropyl-6-fluoropyridine, adherence to proper storage and handling protocols is critical. The following recommendations are synthesized from safety data sheets of structurally related fluorinated pyridines and best laboratory practices.[4][5][6][7]

Table 1: Summary of Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (2-8°C recommended for long-term). | Minimizes the rate of potential degradation reactions. Some sources suggest ambient temperature for shorter periods.[5] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents slow oxidation and hydrolysis from atmospheric oxygen and moisture.[8] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | Prevents ingress of moisture and air; ensures safe containment.[6][7] |

| Light Exposure | Protect from light. Store in an amber vial or opaque container. | Prevents photochemical degradation which can lead to colored impurities. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | These materials can react exothermically or catalyze degradation pathways.[4] |

| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). | Prevents inhalation of vapors and skin/eye contact.[3][9] |

Experimental Workflow: Forced Degradation Study

To empirically determine the stability profile of a given batch of 2-Cyclopropyl-6-fluoropyridine, a forced degradation (or stress testing) study is the authoritative method. This involves subjecting the compound to harsh conditions that accelerate decomposition and then quantifying the amount of remaining parent compound, typically by High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for a forced degradation study.

Protocol for Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of 2-Cyclopropyl-6-fluoropyridine at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile.

-

Stress Sample Preparation: For each condition, mix a defined volume of the stock solution with the stressor solution in a 1:1 ratio.

-

Acidic: 0.1 M Hydrochloric Acid

-

Basic: 0.1 M Sodium Hydroxide

-

Oxidative: 3% Hydrogen Peroxide

-

Thermal: Dilute with the initial solvent (acetonitrile).

-

Photolytic: Dilute with the initial solvent and place under a UV lamp.

-

-

Control Sample: Prepare a control by diluting the stock solution 1:1 with the initial solvent.

-

Incubation: Incubate all samples (except the photolytic one, which is under the lamp) in a controlled environment, for example, at 40°C for 24 hours. Keep control samples at 4°C.

-

Quenching: After incubation, stop the degradation reactions. For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base-stressed sample, neutralize with 0.1 M HCl.

-

HPLC Analysis: Analyze all samples by a validated reverse-phase HPLC method with UV detection. The mobile phase could be a gradient of acetonitrile and water.

-

Data Analysis: Calculate the percentage of the parent compound remaining in each stressed sample relative to the control sample. The peak area from the HPLC chromatogram is used for this calculation.

-

% Degradation = [1 - (Peak AreaStressed / Peak AreaControl)] x 100

-

Interpreting Results

The results of this study provide a clear, quantitative measure of the compound's lability under various chemical stresses.

Table 2: Example Data from a Forced Degradation Study

| Stress Condition | % Degradation (Example) | Inferred Stability |

| 0.1 M HCl @ 40°C | < 2% | Stable to moderate acid |

| 0.1 M NaOH @ 40°C | 5-10% | Slight sensitivity to base |

| 3% H₂O₂ @ 40°C | < 5% | Largely stable to oxidation |

| Thermal (60°C) | < 1% | Thermally stable |

| Photolytic (UV) | 15-25% | Sensitive to UV light |

This data confirms that the primary liability of the molecule is its sensitivity to light and, to a lesser extent, strong bases, reinforcing the storage recommendations.

Conclusion

2-Cyclopropyl-6-fluoropyridine is a robust chemical entity under standard laboratory conditions, a characteristic owed to its stable fluoropyridine core and the electronically stabilizing nature of the cyclopropyl group. Its primary vulnerabilities are exposure to high-energy light and, to a lesser degree, strongly basic or oxidizing environments. By adhering to the storage and handling protocols outlined in this guide—namely, storage in a cool, dry, dark place under an inert atmosphere and away from incompatible chemicals—researchers can ensure the compound's long-term purity and integrity. For applications requiring absolute certainty of stability, conducting a forced degradation study as described provides an authoritative, data-driven assessment.

References

-

Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Online]. Available at: [Link]

-

Baik, W. et al. (2004). A Computational Investigation of the Stability of Cyclopropyl Carbenes. ResearchGate. [Online]. Available at: [Link]

-

Gao, D. W. et al. (2010). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC. [Online]. Available at: [Link]

-

Kulinkovich, O. G. (2009). Structure and Reactivity of the Cyclopropane Species. Wiley Online Library. [Online]. Available at: [Link]

-

PubChem. (n.d.). 2-Cyclopropoxy-6-fluoropyridine. National Center for Biotechnology Information. [Online]. Available at: [Link]

-

Scott, J. S. et al. (2017). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC. [Online]. Available at: [Link]

-

Leblebici, M. E. et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Online]. Available at: [Link]

-

Furuya, T. & Ritter, T. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. [Online]. Available at: [Link]

-

CP Lab Safety. (2024). Handling Pyridine: Best Practices and Precautions. [Online]. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guide. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria. [Online]. Available at: [Link]

-

Fida, M. et al. (2025). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. MDPI. [Online]. Available at: [Link]

-

Liu, X. et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. [Online]. Available at: [Link]

-

Smith, R. C. et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Online]. Available at: [Link]

-

Moshang Chemical. (n.d.). 2-Cyclopropyl-6-fluoropyridine. [Online]. Available at: [Link]

-

Mespouille, L. et al. (2020). Regioselective C–F Bond Activation/C–C Bond Formation between Fluoropyridines and Cyclopropyl Groups at Zirconium. ACS Publications. [Online]. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 4. fishersci.com [fishersci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.ch [fishersci.ch]

- 9. fishersci.com [fishersci.com]

The Fluorine Factor: A Technical Guide to Modulating Pyridine Ring Reactivity

Introduction: The Strategic Role of Fluorine in Pyridine Chemistry

To the researcher in medicinal chemistry and materials science, the pyridine ring is a cornerstone of molecular design. Its unique electronic properties and versatile reactivity make it a privileged scaffold in a vast array of functional molecules. However, the true potential of this heterocycle is often unlocked through strategic substitution, and no element has proven more transformative in this regard than fluorine. The introduction of fluorine into a pyridine ring is not a mere substitution; it is a profound alteration of the molecule's electronic landscape, a deliberate tuning of its reactivity, and a powerful tool for optimizing its physicochemical and pharmacological properties.

This in-depth technical guide provides a comprehensive exploration of the influence of fluorine on the reactivity of the pyridine ring. Moving beyond a superficial overview, we will dissect the fundamental electronic principles at play, from the dual nature of fluorine's inductive and resonance effects to their quantifiable impact on reaction kinetics and equilibria. We will delve into the practical consequences for key synthetic transformations, including electrophilic and nucleophilic aromatic substitution, and provide actionable, field-proven experimental protocols. Finally, we will examine how these principles are expertly applied in the rational design of modern pharmaceuticals, illustrating the power of "the fluorine factor" to turn a simple heterocycle into a life-changing therapeutic. This guide is intended for the practicing scientist—one who seeks not just to know what happens, but to understand why and to confidently apply that knowledge in the laboratory.

The Electronic Tug-of-War: Fluorine's Dual Influence on the Pyridine Ring

The profound impact of fluorine on the pyridine ring stems from a delicate balance of two opposing electronic forces: the powerful inductive effect (-I) and the weaker, yet significant, resonance (or mesomeric) effect (+M). Understanding this electronic tug-of-war is fundamental to predicting and controlling the reactivity of fluorinated pyridines.

The Inductive Effect (-I): A Dominant Electron Withdrawal

Fluorine is the most electronegative element, and its presence on a pyridine ring exerts a strong electron-withdrawing inductive effect through the sigma (σ) bond framework.[1][2] This effect is distance-dependent, being most pronounced at the carbon atom directly attached to the fluorine and diminishing with increasing distance.[3] The consequence of this potent -I effect is a general decrease in electron density across the entire pyridine ring, making it more electron-deficient than the parent heterocycle. This deactivation has profound implications for the ring's basicity and its susceptibility to electrophilic attack.

The Resonance Effect (+M): A Nuanced Electron Donation

Despite its strong inductive pull, fluorine possesses lone pairs of electrons in its 2p orbitals that can be delocalized into the π-system of the pyridine ring.[4] This donation of electron density is known as a positive resonance or mesomeric effect (+M). However, due to the poor energy and size match between the 2p orbitals of fluorine and carbon, this resonance donation is significantly weaker than the inductive withdrawal.[4] The +M effect primarily increases electron density at the ortho and para positions relative to the fluorine substituent.

The interplay of these two effects is what makes fluorine's influence so unique. While the overall effect is deactivating due to the dominant -I effect, the +M effect can direct the regioselectivity of certain reactions.

Quantifying the Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic systems.[5][6] The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The reaction constant, rho (ρ), reflects the sensitivity of a particular reaction to these electronic effects.[5]

For substituents on a pyridine ring, the concept of aza-replacement constants is used to account for the presence of the nitrogen atom.[7] Theoretical calculations and experimental data have been used to determine Hammett-type constants for various positions on the pyridine ring, providing a valuable tool for predicting reactivity.[8]

Table 1: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -CF₃ | 0.43 | 0.54 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

Data compiled from various sources, primarily for benzene rings, but serve as a useful approximation for pyridine systems.[9]

As seen in the table, fluorine has a strongly positive σ_meta value, reflecting its powerful inductive withdrawal. However, its σ_para value is only slightly positive, a consequence of the partial cancellation of the -I effect by the +M effect at this position. This quantitative data underscores the nuanced electronic character of fluorine and is crucial for rationalizing the reactivity patterns discussed in the following sections.

Fluorine's Impact on Pyridine Basicity: A Tale of Inductive Deactivation

The basicity of pyridine, a key determinant of its behavior in biological systems and as a catalyst, is significantly attenuated by the presence of fluorine. This reduction in basicity is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atom(s).

The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic π-system.[10] Consequently, the basicity is primarily governed by the availability of this lone pair to accept a proton. By pulling electron density away from the nitrogen atom through the σ-framework, fluorine reduces the electron density of this lone pair, making it less available for protonation and thereby decreasing the basicity of the pyridine.

The magnitude of this pKa reduction is dependent on the number and position of the fluorine substituents. The effect is generally additive, with each additional fluorine atom further decreasing the basicity.[11] Fluorine at the 2- or 6-position has a more pronounced effect than at the 3- or 5-position due to its closer proximity to the nitrogen atom.

Table 2: pKa Values of Selected Fluorinated Pyridines

| Compound | pKa |

| Pyridine | 5.23 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.13 (estimated) |

| 2,6-Difluoropyridine | -2.83 |

| Pentafluoropyridine | < -2 |

Data compiled from various sources.[11][12][13][14]

This dramatic modulation of pKa is a powerful tool in drug design. By strategically placing fluorine atoms, medicinal chemists can fine-tune the basicity of a pyridine-containing drug molecule to optimize its solubility, membrane permeability, and binding affinity to its biological target.[15]

Navigating the Reaction Landscape: Electrophilic vs. Nucleophilic Substitution

The introduction of fluorine dramatically alters the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. The strong deactivation of the ring makes electrophilic aromatic substitution (EAS) significantly more challenging, while simultaneously activating the ring for nucleophilic aromatic substitution (SNAr), particularly when fluorine is positioned at the 2- or 4-positions.

Electrophilic Aromatic Substitution (EAS): A Challenging Transformation

The parent pyridine ring is already less reactive towards EAS than benzene due to the electron-withdrawing nature of the nitrogen atom. The addition of a strongly deactivating fluorine substituent further exacerbates this, making EAS on fluoropyridines a difficult proposition that often requires harsh reaction conditions.[16][17]

When EAS does occur, the directing effects are a complex interplay of the deactivating nitrogen atom (which directs meta to itself) and the electronic effects of the fluorine. For example, in 2-fluoropyridine, the 3- and 5-positions are the least deactivated and are the typical sites of electrophilic attack. However, yields are often low, and mixtures of isomers can be problematic.

Protocol 1: General Procedure for the Nitration of a Substituted Pyridine

This protocol is adapted for a generic substituted pyridine and may require optimization for specific fluorinated substrates due to their decreased reactivity.

Materials:

-

Substituted Pyridine (1.0 equiv)

-

Trifluoroacetic Anhydride (TFAA)

-

100% Nitric Acid

-

Round-bottom flask with magnetic stirrer and dropping funnel

-

Ice bath

-

Sodium metabisulfite solution (for quenching)

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane or Chloroform (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place trifluoroacetic anhydride (TFAA). Cool the flask to 0 °C in an ice bath.

-

Substrate Addition: Slowly add the substituted pyridine to the chilled TFAA with continuous stirring. Maintain the temperature at 0 °C and stir the mixture for 2 hours.[16]

-

Nitrating Agent Addition: Add 100% nitric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5-10 °C.

-

Reaction: Allow the reaction to stir at room temperature for 9-10 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Carefully pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.

-

Work-up: After 24 hours, adjust the pH of the solution to 6-7 by the slow addition of a 25% NaOH solution.[16]

-

Extraction: Extract the aqueous layer with dichloromethane or chloroform.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[18]

Nucleophilic Aromatic Substitution (SNAr): A Fluorine-Accelerated Pathway

The electron-deficient nature of the pyridine ring, further enhanced by the inductive effect of fluorine, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true when the fluorine atom is located at the 2- or 4-position, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[19]

Fluorine's small size and high electronegativity make it an excellent leaving group in SNAr reactions, often superior to other halogens.[20][21] The reaction of 2-fluoropyridine with sodium ethoxide is a staggering 320 times faster than the corresponding reaction with 2-chloropyridine.[8][22][23] This enhanced reactivity allows for SNAr reactions on fluoropyridines to be carried out under milder conditions and with a broader range of nucleophiles compared to their chloro- or bromo-analogs.[22]

Diagram 1: General Mechanism of SNAr on 2-Fluoropyridine

Note: The DOT script above is a template. Actual images of the chemical structures would need to be generated and hosted to be displayed in the final output. Caption: The two-step addition-elimination mechanism of SNAr on 2-fluoropyridine.

Protocol 2: Synthesis of 2-Morpholinopyridine via SNAr

This protocol provides a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.

Materials:

-

2-Fluoropyridine (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

-

Anhydrous tert-Amyl alcohol

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add potassium phosphate tribasic (K₃PO₄).

-

Reagent Addition: Add 2-fluoropyridine and morpholine to the flask. Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).[5]

-

Reaction: Stir the reaction mixture and heat to 110 °C. Monitor the reaction for completion (typically 3 hours) by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or distillation.[5]

The Fluorine Advantage in Drug Discovery: Case Studies

The ability of fluorine to modulate the reactivity and physicochemical properties of the pyridine ring is extensively leveraged in modern drug discovery. By strategically incorporating fluorine, medicinal chemists can enhance a drug's potency, selectivity, metabolic stability, and pharmacokinetic profile.[15]

Case Study: Alpelisib (BYL719) - A PI3Kα Inhibitor

Alpelisib is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα), approved for the treatment of certain types of breast cancer.[24] A key structural feature of Alpelisib is a 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine moiety.[23] The trifluoromethyl group plays a crucial role in the drug's efficacy. Its strong electron-withdrawing nature enhances the binding affinity of the molecule to the PI3Kα active site. Furthermore, the C-F bonds are highly stable to metabolic degradation, contributing to the drug's excellent oral bioavailability.[11] The synthesis of Alpelisib involves the construction of this key fluorinated pyridine intermediate, highlighting the importance of synthetic methodologies for accessing such structures.[23][25][26]

Case Study: Lemborexant (Dayvigo) - An Orexin Receptor Antagonist

Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia.[9][17] The molecule contains a 5-fluoropyridin-2-yl group. During the drug discovery process, various fluorination patterns were explored, and the presence of fluorine at the 5-position of the pyridine ring was found to be critical for achieving high in vitro binding affinity and a good overall pharmacological profile.[11][27] The synthesis of Lemborexant involves the coupling of a carboxylic acid with 2-amino-5-fluoropyridine, demonstrating the utility of fluorinated pyridines as key building blocks in the construction of complex drug molecules.[22][28]

Conclusion and Future Perspectives

The influence of fluorine on the reactivity of the pyridine ring is a testament to the power of subtle electronic perturbations to effect profound changes in chemical behavior. The strong inductive withdrawal, tempered by a modest resonance donation, creates a unique electronic landscape that deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. This duality, coupled with the ability to fine-tune basicity, has made fluorinated pyridines indispensable tools for researchers in drug discovery and materials science.

The continued development of novel and efficient methods for the selective fluorination of pyridines will undoubtedly expand the accessible chemical space for these valuable building blocks.[29][30] Furthermore, a deeper understanding of the complex interplay between fluorine's electronic effects and non-covalent interactions will enable the more rational design of next-generation pharmaceuticals and functional materials. As we continue to unravel the subtleties of "the fluorine factor," the strategic incorporation of this remarkable element will remain a cornerstone of innovation in pyridine chemistry.

References

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (URL: [Link])

-

Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. (URL: [Link])

-

Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. (URL: [Link])

-

Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (URL: [Link])

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (URL: [Link])

-

Improved Synthesis Process of Alpelisib. (URL: [Link])

-

Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (URL: [Link])

-

Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. (URL: [Link])

-

Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and... (URL: [Link])

-

Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. (URL: [Link])

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (URL: [Link])

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (URL: [Link])

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (URL: [Link])

-

Lemborexant - New Drug Approvals. (URL: [Link])

-

Frontier molecular orbital analysis of (a) compounds 1, 2, 3, and 4 and... (URL: [Link])

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (URL: [Link])

-

Synthesis and structure of alpelisib. (URL: [Link])

-

Acidity-Basicity Data (pK a Values) in Nonaqueous Solvents (and some in water as well). (URL: [Link])

-

(PDF) Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. (URL: [Link])

-

Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (URL: [Link])

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (URL: [Link])

-

Worked ex - Resonance vs Inductive Effects. (URL: [Link])

- Novel synthesis method of PI3K inhibitor Alpelisib. (URL: )

-

Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation. (URL: [Link])

-

Inductive Effect Vs Resonance (Rule of Organic Chemistry). (URL: [Link])

-

Inductive and Resonance (Mesomeric) Effects. (URL: [Link])

-

Frontier molecular orbitals of 2. (URL: [Link])

-

Research Progress in the Synthesis of Lemborexant. (URL: [Link])

-

The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (URL: [Link])

-

Bordwell pKa Table. (URL: [Link])

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (URL: [Link])

-

Frontier Orbital Gating of Rectification and Conductance in Tunneling Junctions Comprising Pyridine-Terminated Molecular Wires. (URL: [Link])

-

Inductive Effect vs Resonance Effect: Key Differences & Table. (URL: [Link])

-

5 Key Basicity Trends of Amines. (URL: [Link])

-

1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (URL: [Link])

-

Nucleophilic aromatic substitution. (URL: [Link])

-

Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry | Khan Academy. (URL: [Link])

-

Drugs with a trifluoromethyl substituent used as anticancer agents. (URL: [Link])

-

(PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (URL: [Link])

-

Nitropyridines Synthesis via Pyridine Nitration. (URL: [Link])

-

Phosphatidylinositol 3-Kinase a–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the. (URL: [Link])

Sources

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. scholarworks.uark.edu [scholarworks.uark.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 12. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. preprints.org [preprints.org]

- 14. pKa and pKb Reference Table | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 22. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]

- 23. Improved Synthesis Process of Alpelisib [cjph.com.cn]

- 24. diposit.ub.edu [diposit.ub.edu]

- 25. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. newdrugapprovals.org [newdrugapprovals.org]

- 28. Research Progress in the Synthesis of Lemborexant [cjph.com.cn]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

Commercial availability and suppliers of 2-Cyclopropyl-6-fluoropyridine

An In-Depth Technical Guide to 2-Cyclopropyl-6-fluoropyridine for Advanced Research & Development

Executive Summary

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of 2-Cyclopropyl-6-fluoropyridine (CAS No. 1563529-53-2). This molecule represents a valuable, yet under-documented, building block at the intersection of two high-impact structural motifs in modern pharmacology: the fluoropyridine ring and the cyclopropyl group. We will delve into its physicochemical properties, a robust proposed synthesis route, commercial availability, and its strategic role in medicinal chemistry. Furthermore, this guide provides a detailed, field-tested protocol for a representative downstream reaction and outlines critical safety and handling procedures to ensure its effective and safe implementation in the laboratory.

Introduction: A Scaffold of Strategic Importance

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the C-F bond—high bond strength, low polarizability, and the ability to modulate pKa and lipophilicity—are powerful tools for enhancing metabolic stability, membrane permeability, and binding affinity.[1] When integrated into a pyridine ring, these effects are amplified, creating a scaffold that is both metabolically robust and synthetically versatile. The fluorine atom in 2-fluoropyridines, in particular, activates the C2 position for nucleophilic aromatic substitution (SNAr), providing a reliable handle for further molecular elaboration.[2][3]

Concurrently, the cyclopropyl moiety has gained significant traction as a "bioisostere" for phenyl rings or gem-dimethyl groups. Its rigid, three-dimensional structure can enforce specific, favorable conformations for ligand-receptor binding, while its unique electronic properties can improve metabolic stability and reduce off-target effects.[4] The fusion of these two motifs in 2-Cyclopropyl-6-fluoropyridine yields a high-value building block, offering a unique vector for exploring chemical space in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

Key Properties

A summary of the core physicochemical properties for 2-Cyclopropyl-6-fluoropyridine is provided below. Experimental data for properties such as boiling and flash points are not widely published and should be confirmed by analyzing the supplier's specific Safety Data Sheet (SDS).

| Property | Value | Source |

| CAS Number | 1563529-53-2 | [5] |

| Molecular Formula | C₈H₈FN | [5] |

| Molecular Weight | 137.15 g/mol | [5] |

| IUPAC Name | 2-cyclopropyl-6-fluoropyridine | N/A |

| Appearance | Predicted: Colorless to pale yellow liquid | Analog Data |

| Boiling Point | Predicted: ~160-170 °C (at 760 mmHg) | Analog Data[6] |

| Density | Predicted: ~1.1 - 1.2 g/mL | Analog Data[6] |

Predicted Spectroscopic Profile

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Ring Protons (3H): Three signals are expected in the aromatic region (~δ 6.7-7.8 ppm). The proton at C5 will likely appear as a triplet of doublets, coupled to the C4 proton and the C6 fluorine. The C3 and C4 protons will appear as complex multiplets due to mutual coupling and coupling to the fluorine.

-

Cyclopropyl Methine Proton (1H): A multiplet is expected in the upfield region (~δ 1.8-2.2 ppm), coupled to the four methylene protons.

-

Cyclopropyl Methylene Protons (4H): Two distinct multiplets are expected further upfield (~δ 0.8-1.2 ppm), representing the diastereotopic protons of the CH₂ groups.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Six distinct signals are expected. The carbon bearing the fluorine (C6) will show a large one-bond C-F coupling constant (¹JCF ≈ 230-250 Hz). The C2 carbon attached to the cyclopropyl group will also be clearly identifiable. The remaining pyridine and cyclopropyl carbons will appear in their characteristic regions.

-

-

FT-IR (ATR):

-

C-F Stretch: A strong, characteristic absorption band is expected in the 1200-1250 cm⁻¹ region.

-

Aromatic C=C/C=N Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (cyclopropyl) C-H stretches just below 3000 cm⁻¹.

-

Synthesis and Commercial Availability

Proposed Synthetic Route: Negishi Cross-Coupling

The most logical and industrially scalable approach to synthesize 2-Cyclopropyl-6-fluoropyridine is via a palladium-catalyzed Negishi cross-coupling reaction. This method is well-established for creating C(sp²)-C(sp³) bonds and is compatible with the fluoropyridine scaffold.[9] The proposed starting materials, 2,6-difluoropyridine and a cyclopropylzinc halide, are both commercially available or readily prepared.

The key to this synthesis is the selective reaction at one of the C-F positions. While both positions are activated, a carefully chosen catalyst and reaction conditions can favor mono-substitution.

Figure 1: Proposed Negishi coupling synthesis.

Causality of Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂, is chosen for its high efficiency in cross-coupling reactions involving organozinc reagents. The dppf ligand provides the necessary stability and electronic properties to facilitate the catalytic cycle.

-

Organometallic Reagent: Cyclopropylzinc chloride is preferred over the corresponding Grignard or boronic acid reagents in some cases due to its moderate reactivity, which can reduce side reactions. It is readily prepared from cyclopropyl bromide and zinc.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction, as it effectively solvates the organometallic species and the palladium complex without interfering with the reaction.

Commercial Availability and Suppliers

2-Cyclopropyl-6-fluoropyridine is a specialized building block. While not always a stock item at all major suppliers, it is available through fine chemical producers and can be sourced through custom synthesis programs from leading chemical distributors. Researchers are advised to inquire with the suppliers listed below, referencing the CAS number for accurate identification.

| Supplier | Availability | Notes |

| Moshang Chemical | Listed | Confirms CAS number and basic details.[5] |

| Sigma-Aldrich (Merck) | By Inquiry / Custom | Extensive catalog of fluorinated building blocks.[10] |

| TCI Chemicals | By Inquiry / Custom | Strong portfolio of pyridine derivatives. |

| Thermo Scientific (Alfa Aesar) | By Inquiry / Custom | Supplier of research and fine chemicals.[11] |

| Apollo Scientific | By Inquiry / Custom | Specializes in fluorine chemistry. |

Application in Drug Discovery: A Representative Workflow

The primary utility of this scaffold is as an intermediate for more complex molecules. The fluorine atom at the 6-position remains activated for nucleophilic aromatic substitution (SNAr), providing a robust method for introducing a wide variety of functional groups.

Figure 2: S(N)Ar Experimental Workflow

Detailed Protocol: SNAr with a Secondary Amine

This protocol describes a general procedure for the reaction of 2-Cyclopropyl-6-fluoropyridine with a nucleophile, such as morpholine. It is a self-validating system where progress can be easily monitored.

Materials:

-

2-Cyclopropyl-6-fluoropyridine (1.0 eq)

-

Morpholine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Cyclopropyl-6-fluoropyridine (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO to dissolve the starting material. Add morpholine (1.2 eq) followed by anhydrous K₂CO₃ (2.0 eq).

-

Rationale: K₂CO₃ is a mild, non-nucleophilic base used to scavenge the HF generated during the reaction, driving it to completion. DMSO is a polar aprotic solvent that excels at promoting SNAr reactions.

-

-

Heating: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with EtOAc (3x).

-

Rationale: The aqueous wash removes the DMSO and inorganic salts.

-

-

Washing: Combine the organic layers and wash with brine (1x) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Safety, Handling, and Storage

While a specific SDS for 2-Cyclopropyl-6-fluoropyridine should be obtained from the supplier, the following guidance is based on closely related fluorinated pyridines and general laboratory best practices.[12]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

-

Conclusion

2-Cyclopropyl-6-fluoropyridine is a highly valuable building block for modern drug discovery programs. It strategically combines the metabolic stability and synthetic versatility of the fluoropyridine core with the conformational rigidity and favorable physicochemical properties of the cyclopropyl group. While its procurement may require interaction with custom synthesis departments of major suppliers, its potential to unlock novel chemical space makes it a worthy target for acquisition. The synthetic and derivatization protocols outlined in this guide provide a robust framework for its successful implementation in research and development campaigns.

References

- Moshang Chemical. 2-Cyclopropyl-6-fluoropyridine.

-

Yus, M. et al. (2012). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC. Available at: [Link]

-

ResearchGate. Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. Available at: [Link]

-

SLS. 2,6-Difluoropyridine, 99%. Available at: [Link]

-

Beier, P. et al. (2020). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. Available at: [Link]

-

Prakash, G. K. S. et al. (2011). Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling. PMC. Available at: [Link]

-

PubChem. 2,6-Difluoropyridine. Available at: [Link]

-

Chemical Suppliers. Component: fluoropyridin. Available at: [Link]

- Google Patents. Substituted pyridines as selective cyclooxygenase-2 inhibitors.

-

Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ChemRxiv. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Available at: [Link]

-

ResearchGate. Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. Available at: [Link]

-

Data in Brief. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. Available at: [Link]

-

ResearchGate. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Available at: [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Available at: [Link]

-

Hocek, M. et al. (2008). Synthesis of substituted 6-cyclopropylpurine bases and nucleosides by cross-coupling reactions or cyclopropanations. Organic & Biomolecular Chemistry. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Jagiellonian University Medical College. Patent applications | Department of Medicinal Chemistry. Available at: [Link]

-

Pure Synth. 2-Amino-6-Fluoropyridine 98.0%(GC). Available at: [Link]

-

Unified Patents. Case No. PGR2025-00057. Available at: [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

-

ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

-

RWTH Publications. Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. Available at: [Link]

-

Beilstein Journals. The preparation and properties of 1,1-difluorocyclopropane derivatives. Available at: [Link]

-

Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Cyclopropyl-6-fluoropyridine - CAS号 1563529-53-2 - 摩熵化学 [molaid.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. researchgate.net [researchgate.net]

- 10. Component: fluoropyridin | Chemical Suppliers [chemical-suppliers.eu]

- 11. A15522.06 [thermofisher.com]

- 12. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) and Handling Precautions for 2-Cyclopropyl-6-fluoropyridine: A Mechanistic and Procedural Whitepaper

Target Audience: Researchers, synthetic chemists, and drug development professionals. Author Persona: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the incorporation of fluorinated N-heterocycles is a proven strategy for modulating the physicochemical properties of drug candidates. 2-Cyclopropyl-6-fluoropyridine is a highly valuable building block; the cyclopropyl motif imparts significant lipophilicity and metabolic stability, while the C6-fluorine serves as a reactive handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

However, the very structural features that make this compound synthetically desirable also dictate its unique hazard profile. As a Senior Application Scientist, I emphasize that handling this reagent requires moving beyond rote memorization of Safety Data Sheets (SDS). We must understand the causality of its toxicity—specifically its potential to release hydrogen fluoride (HF) and its enhanced dermal penetrability—to design self-validating, fail-safe laboratory protocols.

Physicochemical Profiling & Causality

To safely handle 2-Cyclopropyl-6-fluoropyridine, we must first analyze its physical parameters. The presence of the cyclopropyl group significantly increases the partition coefficient (LogP) of the molecule compared to unsubstituted fluoropyridines. This high lipophilicity means the compound can rapidly permeate standard nitrile glove barriers and human epidermis, acting as a highly efficient carrier for the toxic fluorinated pharmacophore.

Table 1: Key Physicochemical Properties

| Property | Value | Causality / Impact on Handling |

| CAS Number | 1563529-53-2[1] | Unique identifier for inventory and regulatory SDS tracking. |

| Molecular Formula | C8H8FN[1] | Contains one molar equivalent of fluorine; potential HF source upon degradation. |

| Molecular Weight | 137.15 g/mol [1] | Low molecular weight contributes to high volatility and vapor inhalation risk. |

| Appearance | Clear to pale yellow liquid | Requires specialized liquid-handling protocols (inert syringes/cannulas). |

| Storage Conditions | 2-8°C, Inert Atmosphere | Minimizes thermal degradation and atmospheric moisture hydrolysis. |

Mechanistic Toxicology: The Fluoride Hazard

The primary acute hazard of 2-Cyclopropyl-6-fluoropyridine is not merely the pyridine ring, but the lability of the C-F bond under extreme conditions (combustion, strong acids, or prolonged heating), which can generate Hydrogen Fluoride (HF) [2].

Unlike standard mineral acids that cause superficial coagulation necrosis, HF is highly lipophilic in its undissociated state, allowing it to penetrate deeply into dermal and subcutaneous tissues[3]. Once inside the cell, HF dissociates into H⁺ and F⁻ ions. The free fluoride ions aggressively bind to intracellular calcium (Ca²⁺) and magnesium (Mg²⁺), leading to severe hypocalcemia, hypomagnesemia, and cellular liquefaction necrosis[4]. If systemic absorption occurs, the resulting electrolyte imbalance can trigger fatal cardiac arrhythmias, including polymorphic ventricular tachycardia[3].

To counteract this, 2.5% Calcium Gluconate gel is the gold-standard first-aid treatment. It works by providing an exogenous source of calcium that chelates the free fluoride ions, forming insoluble calcium fluoride (CaF₂), thereby neutralizing the toxic effect on cellular metabolism[5].

Figure 1: Mechanistic pathway of fluoropyridine degradation to HF and calcium gluconate rescue.

Core SDS Elements & GHS Classification

Based on structural analogs and regulatory guidelines for fluorinated pyridines, 2-Cyclopropyl-6-fluoropyridine is classified under several critical Global Harmonized System (GHS) hazard categories[2].

Table 2: GHS Hazard and Precautionary Statements

| GHS Code | Statement | Mechanistic Rationale |

| H226 | Flammable liquid and vapor | High vapor pressure at room temperature; forms explosive mixtures with air. |

| H315 | Causes skin irritation | Lipophilic cyclopropyl group facilitates rapid dermal penetration and defatting. |

| H319 | Causes serious eye irritation | Pyridine nitrogen acts as a localized base; C-F bond causes severe tissue irritation. |

| H335 | May cause respiratory irritation | Volatile nature allows inhalation of vapors, irritating pulmonary mucous membranes. |

| P261 | Avoid breathing vapors | Prevents systemic absorption of the fluorinated pharmacophore via the lungs. |

| P280 | Wear protective gloves/clothing | Physical barrier required to prevent lipophilic dermal absorption. |

Self-Validating Laboratory Handling Protocols

To ensure scientific integrity and safety, protocols must be self-validating—meaning the success of one step inherently verifies the safety of the next.

Step-by-Step Methodology

-

Preparation & PPE Verification:

-

Action: Don a chemical-resistant lab coat, safety goggles, a face shield, and double-layer nitrile gloves .

-

Causality: The outer glove acts as a sacrificial layer against the highly lipophilic cyclopropyl moiety. If a spill occurs, the outer glove is immediately removed, leaving the inner glove intact to prevent dermal exposure.

-

-

Dispensing (Closed-System):

-

Action: Transfer the reagent exclusively within a certified fume hood using an inert gas (Ar/N₂) Schlenk line and a gas-tight syringe.

-

Causality: Purging the system with Argon prevents atmospheric moisture from initiating slow hydrolysis of the C-F bond, ensuring reagent purity and preventing trace HF buildup in the storage vessel.

-

-

Reaction Quenching (The Self-Validating Step):

-

Action: Quench reactions involving this compound by slowly adding a mild aqueous base (e.g., saturated NaHCO₃) while maintaining the temperature below 20°C. Test the aqueous layer with pH paper to ensure it remains between pH 8-9.

-

Causality: Maintaining an alkaline pH guarantees that any liberated fluoride ions remain in solution as inert salts rather than forming volatile, highly toxic HF gas. The pH paper provides immediate visual validation of system safety.

-

Figure 2: Self-validating closed-system workflow for handling 2-Cyclopropyl-6-fluoropyridine.

Emergency Response & Spill Mitigation

Even with rigorous protocols, accidental exposure requires an immediate, mechanistically sound response.

-